molecular formula C10H6Br2N2 B3053828 1,4-Benzenediacetonitrile, 2,5-dibromo- CAS No. 56403-44-2

1,4-Benzenediacetonitrile, 2,5-dibromo-

Cat. No.: B3053828
CAS No.: 56403-44-2
M. Wt: 313.98 g/mol
InChI Key: CKLWZVRFWLJKBA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2,5-dibromo-4-(cyanomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-6-8(2-4-14)10(12)5-7(9)1-3-13/h5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLWZVRFWLJKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)CC#N)Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481759
Record name 1,4-Benzenediacetonitrile, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56403-44-2
Record name 1,4-Benzenediacetonitrile, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediacetonitrile, 2,5-dibromo- typically involves the bromination of 1,4-Benzenediacetonitrile. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods

Industrial production of 1,4-Benzenediacetonitrile, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid side reactions and to achieve the desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediacetonitrile, 2,5-dibromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atoms.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

1,4-Benzenediacetonitrile, 2,5-dibromo- has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1,4-Benzenediacetonitrile, 2,5-dibromo- depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the nitrile groups and bromine atoms participate in electron transfer processes, leading to the formation of new functional groups.

Comparison with Similar Compounds

Key Research Findings and Insights

Reactivity Trends: Bromine substituents in all compounds enhance electrophilic aromatic substitution reactivity. However, the nature of the functional groups dictates regioselectivity. For example, nitriles (-CN) direct further substitution meta to themselves, while esters (-COOEt) influence reactivity differently . Quinone derivatives (e.g., 2,5-dibromo-1,4-benzoquinone) exhibit redox activity, whereas nitrile-containing compounds may participate in cycloaddition or hydrolysis reactions .

Applications :

  • Nitrile-containing compounds like the target are understudied but hold promise in medicinal chemistry (e.g., Anastrozole’s success ) and materials science.
  • Ester and carboxylic acid derivatives are more commonly utilized in MOFs due to their metal-coordination capabilities .

Synthetic Challenges :

  • Introducing nitrile groups into brominated aromatic systems requires careful optimization, often involving cyanation reagents or substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Benzenediacetonitrile, 2,5-dibromo-
Reactant of Route 2
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1,4-Benzenediacetonitrile, 2,5-dibromo-

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